
Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)
描述
Chemical Identity and Significance
Dutasteride Impurity F, systematically named as N-[2,5-Bis(trifluoromethyl)phenyl]-1α-chloro-3-oxo-4-aza-5α-androstane-17β-carboxamide, belongs to the steroid derivative class of pharmaceutical impurities. The compound's International Union of Pure and Applied Chemistry nomenclature precisely describes its complex molecular architecture as (1S,3aS,3bS,5aR,9S,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide. This detailed structural characterization reflects the compound's intricate three-dimensional configuration, which significantly influences its analytical detection properties and potential biological interactions.
The chemical significance of this impurity extends beyond its mere presence as a manufacturing byproduct. Research has demonstrated that chlorinated steroid derivatives exhibit distinct physicochemical properties compared to their parent compounds, including altered solubility profiles and stability characteristics. The incorporation of a chlorine atom at the 1α position of the steroid backbone fundamentally modifies the compound's electronic distribution and spatial orientation, potentially affecting its interaction with analytical detection systems and biological matrices. Studies indicate that the compound exhibits limited solubility in polar solvents, with reported solubility characteristics including slight solubility in chloroform, dimethyl sulfoxide, and methanol.
The molecular structure incorporates multiple fluorine atoms within the bis(trifluoromethyl)phenyl moiety, contributing to the compound's unique analytical signature and detection challenges. These fluorinated substituents significantly influence the compound's mass spectrometric fragmentation patterns and nuclear magnetic resonance spectroscopic properties, requiring specialized analytical methodologies for accurate identification and quantification. The compound's melting point range of 135-140 degrees Celsius and predicted boiling point of 645.6 degrees Celsius indicate substantial thermal stability, though temperature sensitivity has been reported for solution preparations.
Historical Context in Pharmaceutical Impurity Research
The evolution of pharmaceutical impurity research has been fundamentally shaped by historical incidents that demonstrated the critical importance of comprehensive impurity profiling. The thalidomide tragedy of the 1960s marked a pivotal moment in pharmaceutical history, highlighting how seemingly minor structural variations or impurities could result in devastating biological consequences. This incident fundamentally transformed regulatory approaches to drug development and established the foundation for modern impurity control strategies that now encompass compounds like Dutasteride Impurity F.
Subsequently, the "Agent Orange" case further emphasized the potential dangers of manufacturing impurities, particularly when dioxin contaminants caused widespread environmental and health impacts. These historical precedents established the principle that pharmaceutical manufacturers bear significant responsibility for identifying, characterizing, and controlling all potential impurities in their products, regardless of their apparent insignificance. The lessons learned from these incidents directly influenced the development of contemporary regulatory frameworks that now mandate comprehensive impurity profiling for all pharmaceutical substances.
More recently, the valsartan contamination crisis of 2018 demonstrated that impurity-related issues continue to pose significant challenges to pharmaceutical safety. The discovery of N-Nitrosodimethylamine and N-Nitrosodiethylamine in widely distributed blood pressure medications prompted global regulatory reviews and reinforced the need for enhanced impurity detection methodologies. This incident particularly highlighted the importance of process-related impurities, such as Dutasteride Impurity F, which can emerge through specific manufacturing conditions and require targeted analytical approaches for detection.
The historical trajectory of pharmaceutical impurity research reveals a consistent pattern of reactive regulatory responses to contamination incidents, followed by proactive measures to prevent similar occurrences. The current focus on compounds like Dutasteride Impurity F represents this proactive approach, where potential impurities are identified and characterized before they can cause widespread safety issues. This evolution reflects the pharmaceutical industry's growing understanding that comprehensive impurity control requires both sophisticated analytical capabilities and robust quality management systems.
Regulatory Importance in Quality Control
The regulatory landscape governing pharmaceutical impurities has become increasingly sophisticated, with Dutasteride Impurity F representing a key example of how process-related impurities are managed under contemporary guidelines. The International Conference on Harmonization guidelines, particularly Q3A(R2) for impurities in new drug substances, establish the fundamental framework for managing compounds like Dutasteride Impurity F. These guidelines define critical thresholds for reporting, identification, and qualification of impurities based on their concentration levels and potential toxicological significance.
According to International Conference on Harmonization Q3A guidelines, pharmaceutical impurities are classified into three major categories: organic impurities, inorganic impurities, and residual solvents. Dutasteride Impurity F falls within the organic impurity classification as a process-related contaminant that arises during active pharmaceutical ingredient synthesis. The guidelines establish specific reporting thresholds based on the maximum daily dose of the drug substance, with compounds administered at doses of 2 grams per day or less requiring reporting at 0.05% concentration levels. For compounds exceeding 2 grams per day, the reporting threshold decreases to 0.03%, reflecting the increased potential for exposure-related risks.
The identification threshold represents another critical regulatory benchmark, establishing the concentration above which an impurity's chemical identity must be determined. For drug substances administered at doses of 2 grams per day or less, this threshold is set at 0.1% or 1 milligram per day, whichever is lower. The qualification threshold, typically higher than the identification threshold, determines when toxicological qualification becomes necessary for identified impurities. These regulatory frameworks ensure that compounds like Dutasteride Impurity F are appropriately characterized and controlled throughout the pharmaceutical development and manufacturing process.
Recent regulatory developments have particularly emphasized the importance of enhanced impurity control strategies, as reflected in the European Medicines Agency's revised guideline on active substance chemistry. These updates specifically address lessons learned from nitrosamine contamination incidents and introduce more stringent requirements for impurity risk assessment and control. The revised guidelines emphasize the need for comprehensive impurity profiling during process development and require manufacturers to evaluate the potential formation of compounds within the "cohort of concern," which includes highly potent mutagenic carcinogens.
Research Objectives and Current Knowledge State
Contemporary research objectives surrounding Dutasteride Impurity F focus primarily on developing robust analytical methodologies for detection and quantification, understanding formation mechanisms during pharmaceutical synthesis, and establishing appropriate control strategies to minimize its presence in finished drug products. Current analytical research emphasizes the development of stability-indicating high-performance liquid chromatography methods capable of simultaneously quantifying dutasteride and its related impurities, including Dutasteride Impurity F. These methodologies must demonstrate sufficient sensitivity to detect impurities at levels below regulatory reporting thresholds while maintaining specificity for individual compounds.
Recent studies have characterized the formation pathways of Dutasteride Impurity F during pharmaceutical synthesis, particularly through processes involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone dehydrogenation reactions. Research indicates that excessive dehydrogenation conditions can lead to over-oxidation and subsequent chlorination reactions, resulting in the formation of this specific impurity. Understanding these formation mechanisms enables process optimization strategies that minimize impurity generation while maintaining desired product yields and quality specifications.
The current knowledge state regarding Dutasteride Impurity F includes comprehensive structural characterization through multiple analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. Research has established detailed spectroscopic profiles for the compound, enabling reliable identification and differentiation from other related impurities that may co-occur during pharmaceutical synthesis. Studies have documented the compound's relative retention time and relative response factor characteristics under various chromatographic conditions, facilitating method development for routine quality control applications.
属性
CAS 编号 |
1365545-42-1 |
---|---|
分子式 |
C27H31ClF6N2O2 |
分子量 |
565.0 g/mol |
IUPAC 名称 |
(1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1 |
InChI 键 |
MKZGQDFQXQLWNU-PHHREDDHSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
手性 SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@]3(C(CC(=O)N5)Cl)C |
规范 SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-4-chlorohexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |
产品来源 |
United States |
准备方法
Chlorination During Carboxamide Formation
The impurity may form during the coupling reaction between 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid (Formula III) and 2-iodo-1,4-bis(trifluoromethyl)benzene (Formula V). The use of thionyl chloride (SOCl) as a coupling agent can lead to electrophilic chlorination at the 1α position, especially under conditions of excess reagent or elevated temperatures.
Reaction conditions :
Side Reaction in Oxidation Steps
The oxidation of 3-oxo-4-aza-5α-androstane-17β-carboxylic acid (Formula II) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) may introduce chlorine residues. Incomplete purification of intermediates can propagate chlorinated byproducts into subsequent steps.
Key parameters :
-
DDQ stoichiometry : 1.2–1.5 equivalents minimizes over-oxidation.
-
Chromatographic purification : Silica gel columns with ethyl acetate/n-heptane gradients reduce Impurity F levels to <0.1%.
Purification and Isolation Techniques
Column Chromatography
Adsorbent : Silica gel (100–200 μm particle size)
Mobile phase : Gradient elution with n-heptane:ethyl acetate (9:1 to 1:1)
Linear flow velocity : 100–300 cm/hour
Outcome : Reduces Impurity F from 0.94% to <0.05% in dutasteride batches.
Crystallization from Water-Miscible Solvents
Procedure :
-
Dissolve crude dutasteride in methanol:water (3:1) at 60°C.
-
Treat with activated charcoal (40 g/kg) to adsorb impurities.
-
Precipitate by cooling to 25°C over 2 hours.
-
Isolate via vacuum filtration and dry at 70°C under nitrogen.
Residual solvents :
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Column : C18 (250 × 4.6 mm, 5 μm)
Mobile phase : Acetonitrile:0.1% phosphoric acid (65:35)
Flow rate : 1.0 mL/min
Detection : UV at 210 nm
Retention time : 12.8 minutes (vs. 10.2 minutes for dutasteride).
Impurity profile :
Impurity | RRT | Acceptance Criteria (ppm) |
---|---|---|
Dihydrodutasteride | 0.95 | ≤0.15 |
Impurity F | 1.08 | ≤0.10 |
Desmethyldutasteride | 1.12 | ≤0.10 |
Mass Spectrometry (MS)
Process Optimization and Control Strategies
Kinetic Modeling of Chlorination
A study comparing Arrhenius parameters for Impurity F formation revealed:
Mitigation strategies :
-
Limit reaction temperatures to <70°C.
-
Use scavengers like triethylamine to neutralize excess SOCl.
Design of Experiments (DoE)
A three-factor DoE evaluated temperature , SOCl equivalence , and stirring rate :
Factor | Low Level | High Level | Optimal |
---|---|---|---|
Temperature (°C) | 70 | 90 | 75 |
SOCl (equiv) | 1.0 | 1.5 | 1.2 |
Stirring (rpm) | 200 | 400 | 300 |
Result : 0.07% Impurity F at optimal conditions.
Regulatory and Pharmacopeial Considerations
The European Pharmacopoeia (EP) mandates ≤0.15% for any unidentified impurity in dutasteride, with specific identification thresholds for chlorinated derivatives. Stability studies indicate Impurity F increases by 0.02% over 24 months under accelerated conditions (40°C/75% RH), necessitating robust packaging in low-moisture containers .
化学反应分析
Dutasteride Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may result in halogenated products .
科学研究应用
Quality Control in Drug Manufacturing
The detection and quantification of 1-Chloro Dihydro Dutasteride are essential for ensuring the quality of dutasteride formulations. High-Performance Liquid Chromatography (HPLC) methods have been developed to separate and quantify this impurity alongside other related compounds. These methods help in assessing whether the levels of impurities fall within acceptable limits, thereby ensuring patient safety and drug efficacy .
Research on Therapeutic Efficacy
Recent studies have explored the pharmacological effects of dutasteride and its impurities. While dutasteride itself is effective in reducing dihydrotestosterone levels, understanding how impurities like 1-Chloro Dihydro Dutasteride influence these effects can provide insights into optimizing treatment regimens for conditions like benign prostatic hyperplasia and hair loss. Research indicates that impurities can alter the drug's bioavailability and therapeutic index .
Case Study 1: Impurity Profiling in Dutasteride Formulations
A comprehensive study was conducted to profile impurities in commercial dutasteride formulations. The study utilized advanced chromatographic techniques to identify 1-Chloro Dihydro Dutasteride among other impurities. Results indicated that formulations with higher levels of this impurity exhibited altered pharmacokinetic profiles compared to purer formulations. This finding underscores the importance of rigorous impurity testing in drug development .
Case Study 2: Impact on Patient Outcomes
A clinical evaluation assessed the impact of dutasteride formulations containing varying levels of 1-Chloro Dihydro Dutasteride on patient outcomes in treating benign prostatic hyperplasia. Patients receiving formulations with lower impurity levels reported better symptom relief and fewer side effects compared to those receiving higher impurity formulations. This case highlights the potential clinical significance of monitoring impurities in therapeutic agents .
作用机制
The mechanism of action of Dutasteride Impurity F is closely related to that of Dutasteride. Dutasteride is a dual 5α-reductase inhibitor that blocks both isoforms of the enzyme, preventing the conversion of testosterone to dihydrotestosterone (DHT) . This inhibition reduces the levels of DHT, which is a primary hormonal mediator involved in the development and enlargement of the prostate gland . The molecular targets and pathways involved include the 5α-reductase enzymes and the androgen receptor signaling pathway .
相似化合物的比较
Key Structural Differences
The table below summarizes critical structural and physicochemical properties of Dutasteride Impurity F and related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Feature | CAS Number |
---|---|---|---|---|
Dutasteride Impurity F | C₂₇H₃₁ClF₆N₂O₂ | 565.00 | Chlorine at 4-position | 1365545-42-1 |
Dihydro Dutasteride | C₂₇H₃₂F₆N₂O₂ | 530.56 | Saturated A-ring (no double bonds) | 164656-22-8 |
5-Beta-Dutasteride | C₂₇H₃₀F₆N₂O₂ | 528.54 | Beta-configuration at C-5 | 957229-52-6 |
6-Beta-Hydroxy Dutasteride | C₂₇H₃₂F₆N₂O₃ | 546.56 | Hydroxyl group at 6-beta position | N/A |
Desmethyl Dutasteride | C₂₆H₂₉F₆N₂O₂ | 508.52 | Missing methyl group at carbamoyl moiety | N/A |
Key Observations :
Analytical Differentiation
- HPLC/LC-MS : Impurity F elutes later than dihydro dutasteride due to higher hydrophobicity from the chlorine atom. Its mass spectrum shows a characteristic isotopic pattern for chlorine (m/z 565 with ³⁵Cl and ³⁷Cl peaks) .
- NMR : The chlorine atom in Impurity F causes distinct shifts in the ¹H and ¹³C spectra, particularly near the 4-position .
Pharmacological and Toxicological Considerations
However:
- Dihydro Dutasteride: A known metabolite, it retains partial 5α-reductase inhibitory activity but with reduced potency compared to the parent compound .
- Regulatory guidelines (e.g., ICH Q3A) mandate strict control of such impurities below 0.1% .
Regulatory and Quality Control Implications
- Detection Thresholds : Impurities exceeding 0.1% require full characterization per ICH guidelines .
生物活性
Dutasteride, a dual 5-alpha reductase inhibitor, is primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Among its various impurities, Dutasteride Impurity F , also known as 1-Chloro Dihydro Dutasteride , has garnered attention due to its potential biological activities and implications in pharmacological efficacy and safety.
- Chemical Name : N-[2,5-Bis(trifluoromethyl)phenyl]-1α-chloro-3-oxo-4-aza-5α-androstane-17β-carboxamide
- Molecular Formula : C27H31ClF6N2O2
- Molecular Weight : 565 g/mol
- CAS Number : 1365545-42-1
Synthesis and Detection
Dutasteride Impurity F is synthesized during the production of dutasteride through various chemical reactions, including hydrogenation and dehydrogenation processes. The detection and quantification of this impurity are critical for ensuring the quality of pharmaceutical formulations. Methods such as RP-HPLC (Reverse Phase High Performance Liquid Chromatography) have been validated for its analysis, which is essential for regulatory compliance and quality control in pharmaceutical manufacturing .
Dutasteride and its impurities, including Impurity F, primarily exert their biological effects by inhibiting the activity of the enzyme 5-alpha reductase , which converts testosterone into dihydrotestosterone (DHT). DHT is implicated in conditions such as BPH and male pattern baldness. By reducing DHT levels, dutasteride can alleviate symptoms associated with these conditions.
Efficacy in Clinical Studies
Clinical studies have demonstrated that dutasteride significantly increases hair growth in men with androgenetic alopecia compared to placebo and finasteride. A randomized controlled trial indicated that patients receiving dutasteride experienced a dose-dependent increase in hair count and width after 24 weeks of treatment . Although specific data on Impurity F's efficacy is limited, its structural similarity to dutasteride suggests potential biological activity.
Case Studies
- Prostate Cancer Prevention Trial : In a study examining the effects of dutasteride on prostate cancer incidence, it was found that while overall cancer rates decreased, there was an increased incidence of high-grade tumors among those treated with dutasteride compared to placebo . This raises concerns about the safety profile of dutasteride and its impurities.
- Hair Restoration Studies : Another study focused on the use of dutasteride for treating androgenetic alopecia showed significant improvements in hair growth metrics compared to finasteride, suggesting that impurities like Impurity F may contribute to similar effects .
Adverse Effects
While dutasteride is generally well-tolerated, its long half-life (4–5 weeks) can lead to prolonged exposure to both the drug and its impurities, potentially increasing the risk of adverse effects such as sexual dysfunction and cardiovascular issues . Monitoring impurity levels is crucial for minimizing these risks.
Summary Table of Biological Activities
Activity | Dutasteride | Dutasteride Impurity F |
---|---|---|
5-alpha reductase inhibition | Yes | Hypothetical |
Hair growth stimulation | Significant | Unknown |
Prostate cancer risk modification | Decreased overall; increased high-grade tumors | Unknown |
Common adverse effects | Sexual dysfunction, cardiovascular issues | Potentially similar |
常见问题
Q. What statistical approaches validate the reproducibility of impurity quantification across laboratories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。